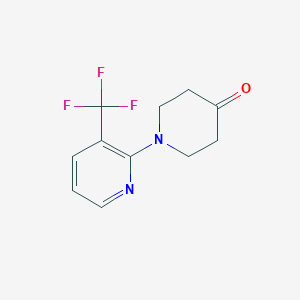

1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one

Description

Properties

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKRSQNGRLYWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619826 | |

| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801306-55-8 | |

| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one

Abstract

This technical guide provides a comprehensive, in-depth methodology for the definitive structure elucidation of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block, its unambiguous characterization is paramount for ensuring the integrity of subsequent synthetic work and the validity of biological screening data. This document moves beyond a simple listing of techniques, offering a logically structured narrative that explains the causality behind experimental choices. It integrates data from High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. By synthesizing predictive data based on established principles and spectral data from analogous structures, this guide serves as an authoritative resource for researchers, scientists, and professionals in the field, ensuring a self-validating approach to structural confirmation.

Introduction and Strategic Overview

This compound (CAS 801306-55-8) is a bifunctional molecule incorporating a substituted pyridine ring and a piperidinone core.[2] The pyridine moiety, activated by a strongly electron-withdrawing trifluoromethyl group, and the reactive ketone functionality of the piperidinone ring make this compound a versatile synthon for creating complex molecular architectures.[1][3] Given its potential role in the development of novel therapeutics, stringent structural verification is not merely a procedural step but a foundational requirement for advancing a research program.

The elucidation strategy presented here is an integrated, multi-technique approach designed to provide orthogonal data points that, in concert, leave no ambiguity in the final structure. The workflow begins with a confirmation of the elemental composition by HRMS, followed by a detailed mapping of the molecular framework and functional groups using a suite of NMR and IR spectroscopic techniques.

Caption: Integrated workflow for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Rationale: Before investing significant time in detailed NMR analysis, it is crucial to confirm the elemental composition. High-resolution mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode, provides the requisite mass accuracy (typically < 5 ppm) to distinguish the target compound from other potential isomers or impurities.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Analysis: Infuse the sample and acquire the spectrum in positive ion mode. Look for the protonated molecular ion, [M+H]⁺.

-

Data Processing: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass.

Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₁F₃N₂O.[2] The expected HRMS data is summarized below.

| Parameter | Theoretical Value | Expected Measured Value |

| Molecular Formula | C₁₁H₁₁F₃N₂O | - |

| Exact Mass (M) | 244.0823 | - |

| [M+H]⁺ Ion | 245.0896 | 245.0896 ± 0.0012 (for 5 ppm error) |

A measured mass within this narrow tolerance provides high confidence in the elemental composition, forming a solid foundation for subsequent spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A combination of 1D and 2D NMR experiments will be used to assign every proton and carbon atom and to confirm the link between the pyridine and piperidinone rings.

Caption: Structure of the target molecule with atom numbering for NMR assignments.

¹⁹F NMR Spectroscopy

Rationale: This is the quickest and most direct experiment to confirm the presence and electronic environment of the trifluoromethyl group. For a single CF₃ group on a pyridine ring, a singlet is expected. Its chemical shift is highly sensitive to its position and the electronic nature of the ring.

Predicted Data:

-

Chemical Shift (δ): Approximately -60 to -65 ppm (relative to CFCl₃). This range is characteristic for a CF₃ group on a pyridine ring.[4][5]

-

Multiplicity: Singlet (s).

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum can be divided into the aromatic (pyridine) and aliphatic (piperidinone) regions.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale |

| H-6' | ~8.4 | dd | J ≈ 5, 1 | 1H | Doublet of doublets, downfield due to proximity to pyridine N and CF₃. |

| H-4' | ~7.8 | dd | J ≈ 8, 5 | 1H | Doublet of doublets, typical for pyridine H-4. |

| H-5' | ~7.0 | dd | J ≈ 8, 1 | 1H | Doublet of doublets, upfield relative to H-4' and H-6'. |

| H-2, H-6 | ~3.8 | t | J ≈ 6 | 4H | Triplet, protons adjacent to the piperidinone nitrogen. |

| H-3, H-5 | ~2.7 | t | J ≈ 6 | 4H | Triplet, protons adjacent to the carbonyl group. |

Note: The piperidinone ring protons (H-2/6 and H-3/5) are chemically equivalent due to rapid ring inversion at room temperature, resulting in simple triplets. The chemical shifts are based on typical values for N-aryl piperidones.[6]

¹³C NMR Spectroscopy

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts indicate the carbon type (aliphatic, aromatic, carbonyl), and coupling to fluorine (¹JCF, ²JCF) provides definitive evidence for the attachment of the CF₃ group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

| C-4 (C=O) | ~207 | s | - | Characteristic ketone carbonyl carbon. |

| C-2', C-6' | ~158, ~148 | s | - | Aromatic carbons adjacent to nitrogen. C-2' is deshielded. |

| C-4' | ~137 | s | - | Aromatic CH carbon. |

| C-3' | ~130 | q | ²JCF ≈ 33 | Aromatic carbon bearing the CF₃ group, split into a quartet.[5] |

| C-11 (CF₃) | ~123 | q | ¹JCF ≈ 272 | Trifluoromethyl carbon, split into a large quartet by one-bond coupling to three fluorine atoms.[4][5] |

| C-5' | ~117 | s (or small q) | - | Aromatic CH carbon. |

| C-2, C-6 | ~49 | s | - | Aliphatic carbons adjacent to the piperidinone nitrogen. |

| C-3, C-5 | ~41 | s | - | Aliphatic carbons adjacent to the carbonyl group. |

2D NMR Spectroscopy: Confirming Connectivity

Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. COSY confirms proton-proton couplings within the same spin system, while HSQC correlates each proton to its directly attached carbon. Most critically, the HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting the pyridine and piperidinone fragments.

Key Expected Correlations:

-

COSY:

-

Correlation between H-4', H-5', and H-6' confirming the pyridine ring spin system.

-

Correlation between H-2/6 and H-3/5 confirming the piperidinone spin system.

-

-

HSQC:

-

Will directly map each proton signal to its corresponding carbon signal listed in the tables above.

-

-

HMBC (Key Correlations):

-

A correlation from the piperidinone protons H-2/6 (δ ~3.8 ppm) to the pyridine carbon C-2' (δ ~158 ppm) is the definitive proof of the N-C bond between the two rings.

-

A correlation from the pyridine proton H-4' (δ ~7.8 ppm) to C-2' and C-6' .

-

A correlation from the piperidinone protons H-3/5 (δ ~2.7 ppm) to the carbonyl carbon C-4 (δ ~207 ppm).

-

Caption: Key Heteronuclear Multiple Bond Correlation (HMBC) signals for structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the most prominent signals will be the ketone carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1300-1100 | Strong, Broad | C-F stretches (from CF₃ group) |

| ~1600, ~1580 | Medium | C=C and C=N stretches (pyridine ring) |

| ~2950-2850 | Medium | C-H stretches (aliphatic) |

The presence of a strong absorption band around 1720 cm⁻¹ is highly indicative of the six-membered ring ketone. The very strong, complex bands in the 1300-1100 cm⁻¹ region are a classic signature of a trifluoromethyl group.

Data Synthesis and Conclusion

The definitive structure of this compound is confirmed by the convergence of all spectroscopic data. HRMS establishes the correct elemental formula, C₁₁H₁₁F₃N₂O. ¹⁹F NMR confirms the presence of the CF₃ group. ¹H and ¹³C NMR, through chemical shifts and coupling patterns, delineate the substituted pyridine and piperidinone fragments. Crucially, 2D NMR experiments, particularly the HMBC correlation between the piperidinone H-2/6 protons and the pyridine C-2' carbon, unambiguously establish the connectivity between the two heterocyclic rings. Finally, IR spectroscopy provides orthogonal confirmation of the key carbonyl and trifluoromethyl functional groups. This rigorous, multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the assigned structure.

References

-

Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. National Institutes of Health (NIH). Available at: [Link]

-

Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides. The Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.

- Preparation method of trifluoromethyl piperidine compounds. Google Patents.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. PubChem. Available at: [Link]

- Preparation of substituted piperidin-4-ones. Google Patents.

- Raf Inhibitor Compounds. Google Patents.

-

¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. Available at: [Link]

-

Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic compounds. ResearchGate. Available at: [Link]

- Substituted 4-phenylpiperidines, their preparation and use. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

Sources

- 1. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 2. achmem.com [achmem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

- 5. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, potential therapeutic applications, analytical characterization, and essential safety protocols. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Core Compound Identification and Properties

CAS Number: 801306-55-8

Molecular Formula: C₁₁H₁₁F₃N₂O

Molecular Weight: 244.21 g/mol

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 801306-55-8 | Commercially available databases |

| Molecular Formula | C₁₁H₁₁F₃N₂O | Calculated |

| Molecular Weight | 244.21 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from similar compounds |

Rationale for Synthesis and Medicinal Chemistry Significance

The unique structural combination of a trifluoromethylpyridine moiety and a piperidin-4-one core makes this compound a valuable scaffold in drug discovery. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve membrane permeability of a drug candidate.

The piperidin-4-one fragment is a common feature in many biologically active molecules and serves as a versatile synthetic handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents at the ketone or the piperidine nitrogen.

Derivatives of similar trifluoromethylpyridines have shown potent activity as inhibitors of key biological targets. For instance, compounds with a trifluoromethylphenyl-piperazine scaffold have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation, making them potential anticancer agents[1][2]. Furthermore, related structures have been identified as high-affinity antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling[3].

Plausible Synthetic Pathway

Diagram 1: Proposed Synthetic Workflow

Proposed synthesis of the target compound via SNAAr reaction.

Experimental Protocol:

Step 1: Reaction Setup

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).

-

Add piperidin-4-one hydrochloride (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the piperidine ring protons. The protons on the piperidine ring adjacent to the nitrogen and the ketone will show distinct chemical shifts. |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the characteristic signal for the trifluoromethyl group (a quartet due to C-F coupling) and the carbonyl carbon of the piperidinone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ at m/z 245.0845). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-N and C=C bonds of the heterocyclic rings. |

For comparison, the ¹H NMR spectrum of piperidine shows characteristic signals around 2.79 ppm, 2.04 ppm, and 1.58-1.46 ppm in CDCl₃[4]. The chemical shifts for the protons in the target molecule will be influenced by the electron-withdrawing trifluoromethylpyridine substituent.

Potential Applications in Drug Discovery

Based on the biological activities of structurally related compounds, this compound is a promising starting point for the development of novel therapeutics in several areas:

-

Oncology: As a scaffold for the synthesis of mTOR inhibitors, this compound could be a precursor to new anti-cancer agents that target aberrant cell growth and proliferation pathways[1][2].

-

Pain Management: The structural similarity to known TRPV1 antagonists suggests that derivatives of this compound could be explored for the treatment of chronic pain conditions[3].

-

Neuroscience: The piperidine moiety is a common feature in many centrally active agents. Further functionalization could lead to compounds with activity at various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

-

Insect Growth Regulators: Analogues of ketanserin, which share the piperidine core, have shown insect growth regulating activity, suggesting a potential application in agrochemicals[5].

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the following guidelines are recommended based on the known hazards of similar chemical classes.

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique combination of a trifluoromethylpyridine unit and a reactive piperidin-4-one core provides a versatile platform for medicinal chemists. This guide has outlined its key properties, a plausible synthetic route, potential applications, and essential safety information to aid researchers in their exploration of this promising compound. Further investigation into its biological activity and the development of a diverse library of derivatives are warranted to fully realize its therapeutic potential.

References

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.

- Song, H., et al. (2008). {[1-(Arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridines: ketanserin analogues with insect growth regulating activity. Chemistry & Biodiversity, 5(9), 1844-1855.

-

mzCloud. (2019). N-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N'-[4-(trifluoromethyl)phenyl]urea. [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. [Link]

- Google Patents. (n.d.). Preparation method of trifluoromethyl piperidine compounds.

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962.

- Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872.

-

PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. [Link]

- Google Patents. (n.d.).

- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.

-

Common Organic Chemistry. (2013). WO 2013/134298 A1. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. [Link]

- Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 158-173.

-

ResearchGate. (2017). 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. [Link]

-

NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. [Link]

-

SpectraBase. (n.d.). N-4-Methylphenyl-N-3-trifluoromethylbenzyl-1-(1-phenylpropyl)piperidin-4-amine. [Link]

-

Journal of Medicinal Chemistry. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

- Google Patents. (n.d.). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

PubChem. (n.d.). 3-(4-(5-Chloro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1][2][5]triazolo[4,3-a]pyridine-6-carbonitrile. [Link]

-

mzCloud. (n.d.). N-(6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)methanesulfonamide. [Link]

Sources

- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. {[1-(Arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridines: ketanserin analogues with insect growth regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

IUPAC name for 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one

An In-depth Technical Guide: 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its potential as a versatile intermediate for the development of novel therapeutics. By examining the strategic incorporation of the trifluoromethylpyridine moiety, this guide serves as a critical resource for researchers leveraging this scaffold in drug discovery programs.

Introduction to a Privileged Scaffold

In the landscape of modern drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacological properties of a parent molecule. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability.

The compound this compound emerges as a molecule of high strategic value. It combines the well-established trifluoromethylpyridine pharmacophore with the versatile piperidin-4-one scaffold. The trifluoromethylpyridine core is found in numerous active pharmaceutical ingredients and agrochemicals.[1] The piperidin-4-one ring system, featuring a reactive ketone, serves as an ideal synthetic handle for introducing molecular diversity through a variety of chemical transformations. This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and application as a key intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure

The IUPAC name, this compound, describes a piperidin-4-one ring where the nitrogen atom is attached to the C2 position of a pyridine ring, which itself is substituted with a trifluoromethyl group at the C3 position.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 801306-55-8 | [2] |

| Molecular Formula | C₁₁H₁₁F₃N₂O | [2] |

| Molecular Weight | 244.21 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Characterization

For structural confirmation and purity assessment, the following spectroscopic signatures are expected:

-

¹H NMR: Protons on the piperidine ring would appear as multiplets in the aliphatic region. The protons on the pyridine ring would appear in the aromatic region, with coupling patterns dictated by their positions relative to each other and the nitrogen atom.

-

¹³C NMR: The spectrum would show distinct signals for the ketone carbonyl carbon (~200-210 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the two heterocyclic rings.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 245.2.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring by the electron-withdrawing trifluoromethyl group, which facilitates the displacement of a leaving group (typically a halide) at the C2 position by the secondary amine of piperidin-4-one.

Retrosynthetic Analysis

The retrosynthetic approach logically disconnects the molecule at the pyridine-piperidine nitrogen bond, identifying the key starting materials.

Caption: Retrosynthetic analysis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of the title compound.

Reaction: 2-chloro-3-(trifluoromethyl)pyridine + Piperidin-4-one hydrochloride → this compound

Materials:

-

2-chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Piperidin-4-one hydrochloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one hydrochloride (1.1 eq) and potassium carbonate (3.0 eq) to N,N-Dimethylformamide (DMF).

-

Causality: Piperidin-4-one is often supplied as its hydrochloride salt for stability. The base, K₂CO₃, is required to neutralize the salt and deprotonate the piperidine nitrogen, generating the free amine nucleophile in situ. DMF is an excellent polar aprotic solvent for SₙAr reactions, as it effectively solvates cations while leaving the nucleophile reactive.

-

-

Addition of Reagent: Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Causality: The aqueous work-up is necessary to remove the inorganic salts (KCl, excess K₂CO₃) and the high-boiling DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the desired product.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the title compound. Confirm the structure and purity using NMR and MS analysis as described in Section 2.3.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical elaboration. The ketone at the C4 position is a versatile functional group that serves as a key diversification point.

Key Transformations:

-

Reductive Amination: The most powerful application of this scaffold. Reaction of the ketone with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride (NaBH(OAc)₃), yields a diverse array of 4-amino-piperidine derivatives. This is a robust and high-yielding method for library synthesis.

-

Wittig Reaction: Allows for the conversion of the carbonyl group into an alkene, enabling the introduction of various substituted methylene groups.

-

Grignard/Organolithium Addition: Nucleophilic addition to the ketone produces tertiary alcohols, providing access to chiral centers and further functionalization handles.

-

Reduction: Reduction of the ketone to a secondary alcohol (e.g., with NaBH₄) provides a hydroxyl group that can be used for ether or ester formation.

Caption: Key derivatization pathways from the piperidin-4-one scaffold.

Potential Applications in Drug Discovery

While this compound is primarily a building block, the structural motif it contains is present in molecules with demonstrated biological activity. This strongly suggests its utility as an intermediate for creating novel therapeutic agents.

-

Ion Channel Modulators: A closely related analog, where the piperidine is replaced by a piperazine and further derivatized, was identified as a potent antagonist of the TRPV1 (transient receptor potential vanilloid 1) ion channel.[3][4] The 3-(trifluoromethyl)pyridin-2-yl moiety is a critical pharmacophoric element for this activity. This suggests that libraries derived from the title compound could be screened for activity against TRPV1 and other ion channels, which are important targets for pain and inflammation.

-

Kinase Inhibitors: The pyridine and piperidine rings are common scaffolds in kinase inhibitors. For instance, derivatives of piperidine have been developed as irreversible EGFR mutant kinase inhibitors for non-small cell lung cancer. Furthermore, the 2-amino-4-(trifluoromethyl)pyridine moiety is a key component of potent PI3K/mTOR inhibitors.[5] The title compound provides a direct route to explore novel kinase inhibitors by introducing various side chains at the 4-position to target the solvent-exposed regions of kinase active sites.

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used as active ingredients in agrochemicals, including herbicides and nematicides.[1] The structural features of this compound make it a relevant starting point for the synthesis of new crop protection agents.

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care. The available safety data indicates several hazards.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Code |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |

| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | H332: Harmful if inhaled | P261, P271, P304+P340 |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340 |

(Data derived from supplier information for CAS 801306-55-8)[2]

Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

-

First Aid:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Call a poison center or doctor if you feel unwell.[7]

-

Conclusion

This compound is a high-value synthetic intermediate that strategically unites two privileged moieties in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its ketone functionality make it an ideal scaffold for the construction of diverse chemical libraries. The established presence of its core structure in bioactive molecules, particularly kinase inhibitors and ion channel modulators, underscores its significant potential for application in modern drug discovery and development programs. Researchers equipped with this building block are well-positioned to explore novel chemical space in the pursuit of next-generation therapeutics.

References

- PubChem. 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine

- Achmem. This compound. Achmem. Available from: https://www.achmem.com/products/AMCS023889.html

- Fujikawa, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8128362/

- BuyersGuideChem. N-[1-(4,6-Dimethyl-2-pyrimidinyl)-4-piperidinyl]-6-(trifluoromethyl)-3-pyridinemethanamine. BuyersGuideChem. Available from: https://www.buyersguidechem.com/product/909674-43-7.html

- Liu, Q., et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 2010. Available from: https://pubmed.ncbi.nlm.nih.gov/20860370/

- Fisher Scientific. Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available from: https://pubs.acs.org/doi/10.1021/jm400595r

- Wang, A., et al. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 2017. Available from: https://pubmed.ncbi.nlm.nih.gov/28282122/

- ChemicalBook. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3. ChemicalBook. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710344.htm

- Doherty, E. M., et al. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 2005. Available from: https://pubmed.ncbi.nlm.nih.gov/15771431/

- PubChem. Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2845622

- RSC Publishing. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01438a

- Chen, J., et al. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 2018. Available from: https://pubmed.ncbi.nlm.nih.gov/29248299/

- Liu, K., et al. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][2]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 2022. Available from: https://pubmed.ncbi.nlm.nih.gov/35584513/

- BLD Pharmatech. Safety Data Sheet: 5-Ethyl-2-(trifluoromethyl)pyridine. BLD Pharmatech. Available from: https://www.bldpharm.com/products/1030632-94-0.html

- Ossila. 3-(Trifluoromethyl)-2-pyridone. Ossila. Available from: https://www.ossila.com/products/3-trifluoromethyl-2-pyridone

- ResearchGate. Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. Journal of Medicinal Chemistry, 2005. Available from: https://www.researchgate.net/publication/7895088_Identification_and_Biological_Evaluation_of_4-3-Trifluoromethylpyridin-2-ylpiperazine-1-carboxylic_Acid_5-Trifluoromethylpyridin-2-ylamide_a_High_Affinity_TRPV1_VR1_Vanilloid_Receptor_Antagonist

- Beaufils, F., et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 2017. Available from: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00334

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents. Available from: https://patents.google.

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents. Available from: https://patents.google.

- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. Available from: https://www.jubilantingrevia.com/upload/files/23-Dichloro-5-trifluoromethylpyridine-SDS-5c52c6f6e522a.pdf

- NIH. Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 2022. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9159392/

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. ChemicalBook. Available from: https://www.chemicalbook.com/ProductMSDSDetailCB61113176_EN.htm

- American Chemical Society. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 2021. Available from: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00539

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

The Emergence of a Powerhouse Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Piperidinones

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When coupled with the privileged heterocyclic scaffolds of pyridine and piperidinone, a powerful new class of molecules emerges: the trifluoromethylpyridine piperidinones. This technical guide provides an in-depth exploration of the discovery and historical development of this important chemical scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the foundational principles that underscore the utility of this scaffold, trace the evolution of its synthesis, and present case studies of its application in the development of potent and selective therapeutic agents.

Foundational Principles: The Rationale Behind the Trifluoromethylpyridine Piperidinone Scaffold

The efficacy of the trifluoromethylpyridine piperidinone scaffold is not serendipitous; it is a product of the deliberate combination of three key structural motifs, each contributing unique and advantageous properties to the final molecule.

-

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, largely due to its role as a bioisostere for other chemical groups, such as the methyl or chloro groups.[1] Its introduction into a molecule can lead to significant improvements in several key drug-like properties:

- Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

- Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

- Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[2]

- Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape.

-

The Pyridine Ring: A Versatile Heterocycle

The pyridine ring is a common feature in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for a variety of substitution patterns to fine-tune a molecule's properties. The incorporation of a trifluoromethyl group onto the pyridine ring further enhances its utility by modulating its electronic properties and providing a metabolically stable anchor point.

-

The Piperidinone Core: A Privileged Scaffold

Piperidinones are six-membered nitrogen-containing heterocyclic ketones that serve as versatile intermediates in the synthesis of a wide range of biologically active compounds.[3] The piperidinone ring is considered a "privileged scaffold" because it can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The ketone functionality can be a key interaction point with a biological target or can be further modified to introduce additional diversity.

Historical Milestones: Tracing the Origins

While the direct discovery of a simple trifluoromethylpyridine piperidinone is not marked by a single seminal publication, its emergence is the culmination of decades of advances in fluorine chemistry and heterocyclic synthesis.

-

1898: The first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported by Swarts, who treated benzotrichloride with antimony trifluoride.[4]

-

1947: The first introduction of a trifluoromethyl group into a pyridine ring was achieved through a process involving the chlorination and subsequent fluorination of picoline.[4] This opened the door to the synthesis of a wide variety of trifluoromethylpyridine building blocks.

-

1962: The first synthesis of 2-(trifluoromethyl)piperidine was accomplished by Raash, albeit in a low yield, by treating the sodium salt of pipecolic acid with sulfur tetrafluoride. This marked a significant step towards the creation of more complex trifluoromethylated piperidine derivatives.

The convergence of these foundational discoveries set the stage for the development of the more complex trifluoromethylpyridine piperidinone scaffold in the context of modern drug discovery.

Key Synthetic Strategies: Assembling the Core Scaffold

The synthesis of trifluoromethylpyridine piperidinones can be approached in a convergent manner, typically involving the coupling of a pre-functionalized trifluoromethylpyridine with a piperidinone derivative.

Synthesis of Key Intermediates

3.1.1. Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines often begins with the corresponding methylpyridines (picolines), which undergo halogenation followed by a halogen-exchange (HALEX) reaction.

Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

A common method for the industrial-scale synthesis of trifluoromethylpyridines involves the vapor-phase fluorination of a trichloromethylpyridine precursor.

-

Chlorination: 3-picoline is subjected to vapor-phase chlorination to produce 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then reacted with hydrogen fluoride (HF) in the gas phase over a chromium-based catalyst at elevated temperatures to yield 2-chloro-5-(trifluoromethyl)pyridine.

3.1.2. Piperidin-4-ones

Substituted piperidin-4-ones are versatile starting materials. The classic Petrenko-Kritschenko piperidone synthesis is a multicomponent reaction that allows for the efficient construction of the piperidinone ring.

Experimental Protocol: Petrenko-Kritschenko Piperidone Synthesis

-

An alkyl-1,3-acetonedicarboxylate, an aldehyde (e.g., benzaldehyde), and an amine are combined in a suitable solvent.

-

The reaction mixture is stirred, often with heating, to facilitate the condensation and cyclization to form the 2,6-disubstituted piperidin-4-one.

Coupling Methodologies: Forging the C-N Bond

The key step in the synthesis of many trifluoromethylpyridine piperidinone-based drug candidates is the formation of the bond between the pyridine ring and the piperidinone nitrogen. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation.[5]

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Trifluoromethylpyridine with a Piperidinone

-

To a reaction vessel is added the halogenated trifluoromethylpyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine), the piperidinone, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XantPhos), and a base (e.g., Cs2CO3).[6]

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the appropriate temperature (typically 80-120 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired N-(trifluoromethylpyridinyl)piperidinone.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Case Studies in Drug Discovery: The Trifluoromethyl-Aryl Piperidinone Scaffold in Action

The true power of the trifluoromethylpyridine piperidinone scaffold and its close analogs is best illustrated through its successful application in the development of highly potent and selective kinase inhibitors for the treatment of cancer.

Torin1: A Potent and Selective mTOR Inhibitor

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The discovery of Torin1, a potent and selective mTOR inhibitor, highlights the utility of the trifluoromethyl-aryl piperidinone scaffold.

Starting from a quinoline-based screening hit, researchers developed the tricyclic benzonaphthyridinone inhibitor Torin1.[7] This compound demonstrated remarkable potency and selectivity.

| Compound | mTORC1 Cellular EC50 (nM) | PI3K Cellular EC50 (nM) | Selectivity (PI3K/mTORC1) |

| Torin1 | 2 | 1800 | >900-fold |

Data sourced from a study on the discovery of Torin1 as a potent mTOR inhibitor.[7]

Torin1 was found to be an ATP-competitive inhibitor and exhibited high selectivity for mTOR over a panel of 450 other protein kinases.[7] The trifluoromethylphenyl group plays a crucial role in the binding of Torin1 to the mTOR active site, contributing to its high potency.

Diagram: mTOR Signaling Pathway and Inhibition by Torin1

Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.

A Potent Type II ABL/KIT Dual Kinase Inhibitor

Chronic myeloid leukemia (CML) is driven by the BCR-ABL fusion protein, a constitutively active tyrosine kinase. While the first-generation inhibitor imatinib is effective, resistance often develops, necessitating the development of new inhibitors. A novel ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, incorporates a trifluoromethylphenyl group attached to a piperidin-containing moiety.[1]

This compound demonstrated potent inhibition of both ABL and c-KIT kinases and strong anti-proliferative activity against CML and gastrointestinal stromal tumor (GIST) cell lines.[1]

| Kinase | CHMFL-ABL/KIT-155 IC50 (nM) |

| ABL | 46 |

| c-KIT | 75 |

Data from the biochemical evaluation of CHMFL-ABL/KIT-155.[1]

The trifluoromethylphenyl group in this inhibitor is crucial for its interaction with the kinase domain, highlighting the importance of this moiety in achieving high potency.

Future Perspectives and Conclusion

The trifluoromethylpyridine piperidinone scaffold and its close analogs have firmly established themselves as a valuable platform in modern drug discovery. The historical development, from the initial synthesis of its constituent parts to the rational design of highly potent and selective inhibitors, showcases the power of medicinal chemistry in addressing unmet medical needs.

Future research in this area will likely focus on:

-

Exploration of novel substitution patterns: The versatility of the pyridine and piperidinone rings allows for the introduction of a wide range of substituents to further optimize potency, selectivity, and pharmacokinetic properties.

-

Application to new biological targets: While kinase inhibition has been a major area of success, this scaffold has the potential to be adapted for other target classes, such as G-protein coupled receptors and ion channels.

-

Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of these complex molecules will be an area of increasing importance.

References

-

Liu, Q. et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 5957-5970. [Link]

-

Wang, B. et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

-

Gelin, M. et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Chemical Society Reviews, 37(11), 2347-2347. [Link]

-

Umemoto, T. et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 180-192. [Link]

-

Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Zhang, C. et al. (2013). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 18(10), 12484-12496. [Link]

-

Sun, Z. et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Scientific Reports, 10(1), 15891. [Link]

-

Sun, H. et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(9), 928-933. [Link]

-

Sun, D. et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(10), 1133-1138. [Link]

-

Wan, J. et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3470. [Link]

-

Weintraub, P. M. et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

-

Chen, Y. et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(11), 7434-7452. [Link]

-

Mateu, N. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Schiesser, S. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089. [Link]

-

da Silva, A. B. et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(10), 2321. [Link]

Sources

- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of trifluoromethyl-substituted piperidine derivatives.

An In-Depth Technical Guide on the Biological Activity of Trifluoromethyl-Substituted Piperidine Derivatives

Authored by: A Senior Application Scientist

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group onto this versatile ring system has emerged as a powerful strategy in modern drug discovery. The unique electronic properties and steric profile of the CF₃ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and bioavailability.[2][3][4] This guide provides a comprehensive exploration of the biological activities of trifluoromethyl-substituted piperidine derivatives, offering insights into their synthesis, therapeutic applications, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

The Strategic Advantage of Trifluoromethyl Substitution

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. These characteristics impart several advantageous properties to a parent molecule:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. This can increase the half-life of a drug in the body.[5]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its binding to target proteins and its solubility.[7]

-

Improved Binding Affinity: The CF₃ group can engage in unique interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to increased binding affinity and potency.

Synthetic Strategies for Trifluoromethyl-Substituted Piperidines

The synthesis of trifluoromethyl-substituted piperidines can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

One common approach involves the introduction of the trifluoromethyl group at an early stage, followed by the construction of the piperidine ring. For instance, the Mannich reaction can be employed to introduce a CF₃ group into a heterocyclic compound.[2][3]

Another strategy is the modification of pre-existing piperidine rings. This can be achieved through the hydrogenation of trifluoromethyl-substituted pyridinium salts, which can be catalyzed by transition metals like iridium.[8] This method allows for the creation of multiple stereogenic centers in a single step.[8]

A generalized synthetic workflow is depicted below:

Therapeutic Applications and Biological Activities

Trifluoromethyl-substituted piperidine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Oncology

In the field of oncology, these derivatives have shown promise as potent and selective inhibitors of key cancer-related targets.

-

HDM2-p53 Interaction Inhibitors: A notable example is a series of substituted piperidines developed as inhibitors of the HDM2-p53 protein-protein interaction.[9] The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its activity is often suppressed in cancer cells by the over-expression of HDM2.[9] By blocking this interaction, these piperidine derivatives can reactivate p53, leading to tumor cell apoptosis. Optimization of a lead compound led to the discovery of derivatives with a 2-(trifluoromethyl)thiophene moiety that demonstrated improved potency and resulted in tumor regression in human cancer xenograft models in mice.[9]

-

Antiproliferative Agents: Other trifluoromethyl-containing piperazine derivatives have been shown to exhibit significant antiproliferative effects against a panel of human tumor cell lines.[10] For instance, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against a breast cancer cell line.[10]

Central Nervous System (CNS) Disorders

The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes these compounds particularly attractive for treating CNS disorders.

-

5-HT Receptor Ligands: Arylpiperazine derivatives containing a trifluoromethylphenyl group have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in conditions like depression and anxiety.[11] Flibanserin, a meta-trifluorophenylpiperazine derivative, is a 5-HT₁ₐ agonist and 5-HT₂ₐ antagonist that was initially developed as an antidepressant.[11]

-

Dopamine Transporter (DAT) Inhibitors: The trifluoromethylphenyl piperidine scaffold is also a key feature in compounds designed to inhibit the dopamine transporter, which can be a therapeutic strategy for conditions like ADHD and depression.[7] The position of the CF₃ group on the phenyl ring is a critical determinant of the compound's activity and selectivity.[7]

Infectious Diseases

The search for novel antimicrobial and antiviral agents has also led to the exploration of trifluoromethyl-substituted piperidines.

-

Antiviral Agents: A series of isatin derivatives incorporating a 3-(trifluoromethyl)piperidin-1-yl)sulfonyl moiety has been synthesized and evaluated for broad-spectrum antiviral activity.[12] Specific compounds from this series displayed high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[12] The mechanism of action is believed to involve the inhibition of viral replication, as evidenced by a decrease in viral gene expression in quantitative PCR assays.[12]

-

Antibiofilm Agents: Tetrahydropyridine derivatives, which are structurally related to piperidines, have shown the ability to disrupt the formation of bacterial biofilms, a key factor in persistent infections.[13] While not all examples explicitly contain a trifluoromethyl group, the general principle of targeting biofilm formation is an active area of research for piperidine-based compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-substituted piperidine derivatives is highly dependent on their specific chemical structure. The following logical relationship diagram illustrates key SAR considerations:

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of novel trifluoromethyl-substituted piperidine derivatives involves a series of in vitro and in vivo assays.

In Vitro Assays

-

Target-Based Assays: These assays are designed to measure the interaction of the compound with its specific biological target.

-

Enzyme Inhibition Assays: For enzyme targets, the inhibitory activity of the compounds is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter.

-

Receptor Binding Assays: For receptor targets, radioligand binding assays are commonly used to determine the affinity of the compound for the receptor. The Ki value, or inhibition constant, is a measure of the binding affinity.

-

-

Cell-Based Assays: These assays are performed on whole cells and provide information about the compound's activity in a more biologically relevant context.

-

Cytotoxicity Assays: Assays such as the MTT or resazurin assay are used to determine the toxicity of the compounds to both cancerous and non-cancerous cell lines.[13]

-

Antiproliferative Assays: These assays measure the ability of the compounds to inhibit the growth of cancer cells.

-

Antiviral Assays: The antiviral activity is often assessed by measuring the reduction in viral load or viral-induced cytopathic effect in cell culture.[12]

-

In Vivo Models

Promising compounds identified from in vitro screening are further evaluated in animal models of disease.

-

Xenograft Models for Cancer: Human tumor cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed.[9]

-

Models of CNS Disorders: Various animal models are available to study the effects of compounds on behaviors relevant to CNS disorders, such as models of depression, anxiety, and cognitive function.

-

Infectious Disease Models: Animals are infected with the pathogen of interest, and the efficacy of the test compound in reducing the infection is evaluated.

A typical experimental workflow for the evaluation of these compounds is as follows:

Quantitative Data Summary

The following table summarizes the biological activity of selected trifluoromethyl-substituted piperidine derivatives from the literature.

| Compound ID | Target | Assay | Activity (IC₅₀/Ki) | Therapeutic Area | Reference |

| Compound 21 | HDM2-p53 | Binding Assay | IC₅₀ = 25 nM | Oncology | [9] |

| Flibanserin | 5-HT₁ₐ/5-HT₂ₐ | Receptor Binding | Ki = 1 nM (5-HT₁ₐ) | CNS | [11] |

| Compound 9 | Influenza A (H1N1) | Antiviral Assay | IC₅₀ = 0.0027 µM | Infectious Disease | [12] |

| Compound 5 | Herpes Simplex Virus 1 | Antiviral Assay | IC₅₀ = 0.0022 µM | Infectious Disease | [12] |

| Compound 4 | Coxsackievirus B3 | Antiviral Assay | IC₅₀ = 0.0092 µM | Infectious Disease | [12] |

Data is for illustrative purposes and is sourced from the cited references.

Conclusion and Future Perspectives

Trifluoromethyl-substituted piperidine derivatives represent a highly valuable class of compounds in drug discovery. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate the physicochemical and pharmacological properties of the piperidine scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. The diverse biological activities exhibited by these derivatives, spanning oncology, CNS disorders, and infectious diseases, underscore their therapeutic potential.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access novel and complex derivatives. A deeper understanding of the interactions between the trifluoromethyl group and biological targets, aided by computational modeling and structural biology, will further guide the rational design of next-generation therapeutics. The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.

- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionaliz

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [No Source Found].

- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionaliz

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH.

- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv

- Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide. Benchchem.

- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionaliz

- Structure of trifluoromethyl piperidine derivative.

- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization | Request PDF.

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)

- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- Precursors of α-trifluoromethyl piperidinic derivatives..

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.

- Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 9. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Abstract

The introduction of fluorine into heterocyclic frameworks has become a cornerstone of modern drug discovery, with approximately 25% of all pharmaceuticals on the market containing these unique structural motifs.[1] This guide provides an in-depth technical exploration of the multifaceted roles of fluorinated heterocycles in medicinal chemistry. We will delve into the fundamental physicochemical properties of fluorine that drive its utility, examine its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates, and present key synthetic strategies for the targeted installation of this remarkable element. Through detailed case studies and experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding necessary to effectively leverage fluorine in the design of next-generation therapeutics.

The Unique Physicochemical Profile of Fluorine: A Game-Changer in Drug Design